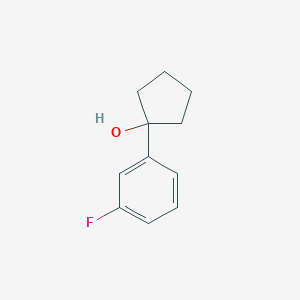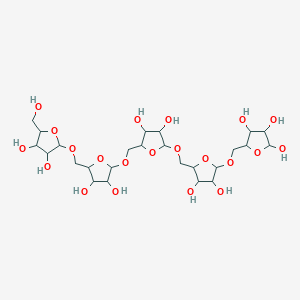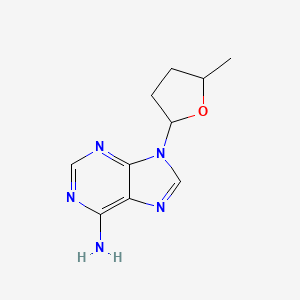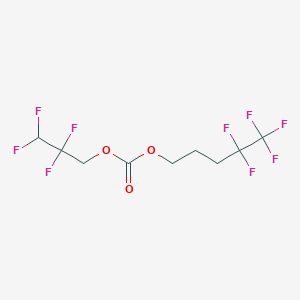
Cerium;propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The preparation of cerium;propan-2-ol typically involves the reaction of cerium salts with propan-2-ol. One common method is the reduction of cerium(IV) oxide with propan-2-ol under controlled conditions. This reaction can be carried out in a solvent such as hexane, and the temperature and pressure conditions are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound can be produced using a solventless thermolysis process. This involves heating cerium-oleate powder under low pressure at around 320°C, followed by dispersion in hexane. This method is advantageous as it avoids the use of toxic solvents and allows for the production of highly concentrated cerium oxide nanoparticles .
化学反应分析
Types of Reactions: Cerium;propan-2-ol can undergo various chemical reactions, including:
Oxidation: Cerium can act as an oxidizing agent, facilitating the oxidation of propan-2-ol to acetone.
Reduction: Cerium can also participate in reduction reactions, where it is reduced from cerium(IV) to cerium(III).
Substitution: The hydroxyl group in propan-2-ol can be substituted with other functional groups in the presence of cerium catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products:
Oxidation: Acetone is a major product when propan-2-ol is oxidized.
Reduction: Cerium(III) compounds are formed during reduction reactions.
Substitution: Depending on the substituent, various organic compounds can be formed.
科学研究应用
Cerium;propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
作用机制
The mechanism of action of cerium;propan-2-ol involves the redox cycling between cerium(III) and cerium(IV) states. This redox activity allows cerium to act as a catalyst in various chemical reactions. In biological systems, cerium oxide nanoparticles can scavenge reactive oxygen species, thereby reducing oxidative stress and inflammation . The molecular targets include reactive oxygen species and various cellular pathways involved in oxidative stress response .
相似化合物的比较
Propan-2-ol (Isopropyl Alcohol): A common solvent and disinfectant with similar chemical properties but lacks the catalytic properties of cerium.
Cerium Oxide (CeO2): Widely used in catalysis and biomedical applications, but without the solvent properties of propan-2-ol.
Uniqueness: Cerium;propan-2-ol combines the catalytic properties of cerium with the solvent properties of propan-2-ol, making it a versatile compound for various applications. Its ability to participate in both oxidation and reduction reactions, along with its potential biomedical applications, sets it apart from other similar compounds.
属性
分子式 |
C3H8CeO |
|---|---|
分子量 |
200.21 g/mol |
IUPAC 名称 |
cerium;propan-2-ol |
InChI |
InChI=1S/C3H8O.Ce/c1-3(2)4;/h3-4H,1-2H3; |
InChI 键 |
QPCFYJSFLHCWBC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)O.[Ce] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)

![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)
![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)

![2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B12088890.png)



![(E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate](/img/structure/B12088922.png)
